Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
Overview
Description
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride typically involves the reaction of 4-(aminomethyl)tetrahydro-2H-pyran-4-yl acetate with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxan derivatives, amine derivatives, and substituted oxan compounds. These products have significant applications in different fields of research .
Scientific Research Applications
Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride include:
- Methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate
- 4-(Aminomethyl)tetrahydro-2H-pyran-4-yl acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various research applications, where it can be used to achieve specific chemical transformations and study particular biochemical pathways .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)oxan-4-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)6-9(7-10)2-4-13-5-3-9;/h2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNPIQTHOYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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